N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide
Description
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Properties
IUPAC Name |
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-14-6-4-10-24(12-14)18-13(5-3-9-20-18)11-21-19(26)17-15-7-1-2-8-16(15)22-23-17/h1-3,5,7-9,14,25H,4,6,10-12H2,(H,21,26)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETGRDOYGGRGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)CNC(=O)C3=NNC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Formation of the Indazole Moiety: The indazole ring is formed through a cyclization reaction, which may involve the use of hydrazine derivatives and appropriate aldehydes or ketones.
Final Coupling and Functionalization: The final step involves coupling the piperidine-pyridine intermediate with the indazole moiety, followed by functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The pyridine and indazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may produce an amine.
Scientific Research Applications
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, modulate receptor signaling, or interfere with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
- N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
Uniqueness
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide stands out due to its unique combination of a piperidine ring, a pyridine ring, and an indazole moiety. This structure imparts distinct chemical properties and biological activities, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
